2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide
Description
The exploration of novel chemical entities is a cornerstone of advancing molecular research and drug discovery. Small molecules offer powerful tools to probe biological systems, elucidate cellular pathways, and serve as starting points for the development of new therapeutic agents. The compound 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide emerges as a molecule of interest due to its specific combination of functional groups integrated into an aryl ether acetamide (B32628) framework. Its study is emblematic of the broader effort to understand how specific chemical architectures interact with biological macromolecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 954279-37-9 | appchemical.combldpharm.com |
| Molecular Formula | C12H18N2O2 | appchemical.comuni.luscbt.com |
| Molecular Weight | 222.28 g/mol | appchemical.comscbt.com |
| SMILES | CCNC(=O)COc1cccc(c1)C(N)C | appchemical.comuni.lu |
| InChIKey | MBTBZNHAURSRON-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
IUPAC Name |
2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-14-12(15)8-16-11-6-4-5-10(7-11)9(2)13/h4-7,9H,3,8,13H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTBZNHAURSRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=CC=CC(=C1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954279-37-9 | |
| Record name | 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Advanced Chemical Characterization of 2 3 1 Aminoethyl Phenoxy N Ethylacetamide
Established Synthetic Pathways for 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide
The synthesis of this compound is typically achieved through a multi-step sequence. A common strategy involves the initial synthesis of a phenoxyacetamide core, followed by the introduction or modification of the aminoethyl side chain.
A plausible and established route begins with 3-hydroxyphenethylamine as a precursor. The synthesis can be conceptualized in the following key steps:
Formation of the Ether Linkage: The phenolic hydroxyl group of a suitable precursor, such as 3-(1-hydroxyethyl)phenol, is reacted with an N-substituted 2-haloacetamide, typically N-ethyl-2-chloroacetamide. This reaction, a Williamson ether synthesis, is generally conducted in the presence of a base (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF).
Introduction of the Amine: The amino group is introduced by converting a precursor functional group. For instance, if starting with 3'-hydroxyacetophenone (B363920), the ketone can be converted to an oxime and then reduced to the primary amine. Alternatively, reductive amination of the ketone is a highly effective method.
Amide Formation: An alternative pathway involves first preparing the phenoxyacetic acid derivative from 3-(1-aminoethyl)phenol (B1280079) and a haloacetic acid. Subsequently, the carboxylic acid is coupled with ethylamine (B1201723) using standard peptide coupling agents (e.g., DCC, EDC) to form the N-ethylacetamide moiety.
A representative synthetic scheme is outlined below:
Step 1: Reaction of 3'-hydroxyacetophenone with N-ethyl-2-chloroacetamide in the presence of K₂CO₃ in acetone to yield 2-(3-acetylphenoxy)-N-ethylacetamide.
Step 2: The resulting ketone undergoes reductive amination using ammonia (B1221849) or a protected amine source and a reducing agent like sodium cyanoborohydride or catalytic hydrogenation to form the final product, this compound. appchemical.combldpharm.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters for optimization in the Williamson ether synthesis step include the choice of base, solvent, and temperature. Stronger bases like sodium hydride can lead to faster reaction times but may require more stringent anhydrous conditions. The use of potassium carbonate in solvents like acetone or acetonitrile (B52724) often provides a good balance of reactivity and ease of handling. Refluxing the mixture for several hours is typically required for the completion of the reaction. nih.gov
| Step | Reactants | Reagents/Conditions | Typical Yield |
| Ether Synthesis | 3'-hydroxyacetophenone, N-ethyl-2-chloroacetamide | K₂CO₃, Acetone, Reflux | 75-85% |
| Reductive Amination | 2-(3-acetylphenoxy)-N-ethylacetamide | NH₃, H₂, Raney Ni, Ethanol | 60-70% |
The 1-aminoethyl group contains a chiral center, meaning this compound exists as a pair of enantiomers. Stereoselective synthesis is employed to produce a single enantiomer, which is often crucial for biological applications.
Common approaches include:
Asymmetric Reduction: The precursor ketone, 2-(3-acetylphenoxy)-N-ethylacetamide, can be reduced asymmetrically. This is achieved using chiral reducing agents, such as those derived from boranes complexed with chiral ligands (e.g., (R)- or (S)-2-methyl-CBS-oxazaborolidine), or through catalytic asymmetric hydrogenation using chiral metal catalysts (e.g., Ru- or Rh-based catalysts with chiral phosphine (B1218219) ligands).
Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the amine precursor. For example, a chiral amine like (R)- or (S)-α-phenylethylamine can be used in the reductive amination step to form a diastereomeric intermediate. nih.gov These diastereomers can then be separated by chromatography or crystallization, followed by the removal of the chiral auxiliary to yield the desired enantiomerically pure product. tcichemicals.com
The success of these methods is evaluated by the diastereomeric excess (de) or enantiomeric excess (ee) of the product, which is typically determined using chiral chromatography or NMR spectroscopy with chiral shift reagents.
Precursor Chemistry and Derivatization Strategies for Analogues of this compound
The synthesis of analogues of this compound allows for the exploration of structure-activity relationships (SAR). This involves the strategic modification of different parts of the molecule, which relies on the availability and chemistry of various precursors.
Key precursors for this compound and its analogues include:
Substituted phenols (e.g., 3-aminophenol, 3-acetylphenol).
N-substituted-2-chloroacetamides (e.g., 2-chloro-N-ethylacetamide, 2-chloro-N,N-dimethylacetamide). appchemical.com
Chiral and achiral phenylethylamines. researchgate.net
The phenoxy ring is a common target for structural modification to modulate the compound's properties. Substituents can be introduced at various positions on the phenyl ring of the starting phenol (B47542) precursor. For example, starting with 4-hydroxyacetophenone instead of 3-hydroxyacetophenone would result in a para-substituted analogue. Introducing electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., halogens, nitro groups) can significantly alter the electronic properties and binding interactions of the final molecule. nih.gov The synthesis of these analogues follows similar synthetic pathways, with adjustments to reaction conditions as needed based on the reactivity of the substituted precursors. nih.gov
| Analogue Type | Precursor Example | Resulting Moiety |
| Phenoxy Moiety | 4-hydroxyacetophenone | 4-(1-aminoethyl)phenoxy |
| Phenoxy Moiety | 3-hydroxy-4-methoxyacetophenone | 3-(1-aminoethyl)-4-methoxyphenoxy |
| N-acetamide Group | N-methyl-2-chloroacetamide | N-methylacetamide |
| N-acetamide Group | N-cyclopropyl-2-chloroacetamide | N-cyclopropylacetamide |
When a racemic mixture of this compound is synthesized, the individual enantiomers must be separated through a process called chiral resolution.
Common methods for chiral resolution include:
Diastereomeric Salt Formation: The racemic amine is reacted with a chiral acid (e.g., tartaric acid, mandelic acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The desired enantiomer is then recovered by treating the separated salt with a base.
Enzymatic Kinetic Resolution: Lipases are commonly used enzymes that can selectively acylate one enantiomer of an amine in the presence of an acyl donor. researchgate.net This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated using standard techniques like chromatography. ntnu.no
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative method for separating enantiomers. mdpi.com Polysaccharide-based CSPs are widely used for this purpose. mdpi.com
The enantiomeric purity of the resolved product is typically quantified as the enantiomeric excess (ee), which is determined using chiral HPLC or NMR spectroscopy.
Spectroscopic and Chromatographic Techniques for Structural Elucidation of this compound
The definitive identification and structural confirmation of this compound would rely on a combination of sophisticated spectroscopic and chromatographic techniques. These methods provide detailed information about the molecular structure, connectivity of atoms, and purity of the compound.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be pivotal in mapping the carbon-hydrogen framework of the molecule. Predicted chemical shifts would help in assigning protons and carbons to their respective positions within the ethyl, acetamide (B32628), phenoxy, and aminoethyl moieties.
Infrared (IR) Spectroscopy: IR analysis would be employed to identify the characteristic functional groups present in the molecule. Key vibrational frequencies would be expected for the N-H bonds of the primary amine and the secondary amide, the C=O stretching of the amide, and the C-O-C stretching of the ether linkage.
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact molecular formula. While experimental data is not available, predicted mass-to-charge ratios for various adducts can be calculated.
Hypothetical High-Resolution Mass Spectrometry Data
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 223.1441 |
| [M+Na]⁺ | 245.1260 |
| [M+K]⁺ | 261.0999 |
Chromatographic Analysis:
High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts. A reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) would likely be employed. The retention time would be a characteristic parameter for the compound under specific chromatographic conditions.
Due to the absence of specific research articles or patents detailing the experimental procedures and characterization data for this compound, the information presented here is based on established principles of organic chemistry and analytical science as applied to analogous compounds.
Molecular Interactions and Biological Target Elucidation of 2 3 1 Aminoethyl Phenoxy N Ethylacetamide
In Vitro Binding Assays and Receptor Profiling for 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide
No data available.
Radioligand Binding Studies
No data available.
Surface Plasmon Resonance (SPR) Analysis of Compound-Target Interactions
No data available.
Fluorescence Polarization and Thermal Shift Assays
No data available.
Enzymatic Activity Modulation by this compound
No data available.
Inhibition Kinetics and Mechanisms
No data available.
Substrate Competition Studies
No data available.
Cellular Uptake and Subcellular Localization of this compound
The investigation into how this compound enters cells and where it localizes is fundamental to understanding its mechanism of action.
Permeability Studies Across Model Membranes
To predict the passive diffusion of this compound across biological membranes, in vitro permeability assays would be conducted. A common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which assesses the ability of a compound to cross a lipid-infused artificial membrane.
Methodology : A donor compartment containing a solution of this compound would be separated from an acceptor compartment by a microfilter plate coated with a lipid solution (e.g., a mixture of phospholipids like phosphatidylcholine in dodecane) that mimics a biological membrane.
Analysis : After an incubation period, the concentration of the compound in both the donor and acceptor wells would be measured using techniques such as UV-Vis spectroscopy or Liquid Chromatography-Mass Spectrometry (LC-MS). The effective permeability (Pe) would then be calculated.
Below is a hypothetical data table illustrating potential outcomes from such a study, comparing this compound to compounds with known permeability characteristics.
| Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| Verapamil (High Permeability Control) | 25.0 | High |
| Atenolol (Low Permeability Control) | 0.5 | Low |
| This compound | Data Not Available | To Be Determined |
Intracellular Distribution Analysis
Determining the subcellular location of this compound is key to identifying its potential interaction partners and sites of action. This is often achieved using fluorescence microscopy.
Methodology : A fluorescent tag would need to be conjugated to the this compound molecule without significantly altering its chemical properties. Alternatively, if the compound possesses intrinsic fluorescence, it could be directly visualized. Cultured cells would be treated with the labeled compound.
Visualization : Confocal microscopy would then be used to visualize the localization of the compound within the cell. Co-localization studies with fluorescent markers for specific organelles (e.g., MitoTracker for mitochondria, Hoechst stain for the nucleus, or ER-Tracker for the endoplasmic reticulum) would provide more precise information.
Identification of Biological Targets for this compound via Proteomic Approaches
Proteomic strategies are powerful tools for the unbiased identification of the protein targets of a small molecule.
Affinity Chromatography and Mass Spectrometry
This technique involves immobilizing the compound of interest to a solid support to "pull down" its binding partners from a cell lysate.
Probe Synthesis : this compound would first be chemically modified to incorporate a linker arm that allows it to be covalently attached to a solid support, such as agarose beads, without sterically hindering its protein-binding site.
Pull-Down Assay : The immobilized compound (the "bait") would be incubated with a complex protein mixture, such as a total cell lysate. Proteins that bind to the compound will be captured on the beads.
Elution and Identification : After washing away non-specific binders, the specifically bound proteins are eluted. These proteins are then typically separated by SDS-PAGE and identified using mass spectrometry (e.g., LC-MS/MS).
A hypothetical outcome of such an experiment is presented below.
| Protein ID (Example) | Protein Name (Example) | Function (Example) |
| P04637 | p53 | Tumor Suppressor |
| P62993 | Cyclin-dependent kinase 2 | Cell Cycle Regulation |
| TBD | To Be Determined | To Be Determined |
Chemical Proteomics Strategies
Chemical proteomics offers an in situ approach to identify drug targets directly within a complex biological system. One such strategy is Activity-Based Protein Profiling (ABPP).
Probe Design : This method requires the synthesis of a reactive probe based on the structure of this compound. The probe would contain a reactive group to covalently bind to its target protein(s) and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment.
In Situ Labeling : The probe would be incubated with live cells or cell lysates. The probe would ideally bind to the same targets as the parent compound and then form a covalent bond with nearby residues.
Enrichment and Analysis : The tagged proteins would be enriched (e.g., using streptavidin beads if a biotin tag was used) and subsequently identified by mass spectrometry. This approach has the advantage of identifying targets in their native cellular environment and conformation.
Computational and in Silico Modeling of 2 3 1 Aminoethyl Phenoxy N Ethylacetamide
Structure-Based and Ligand-Based Design Principles Applied to 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide Research
The rational design of novel therapeutic agents draws from two primary computational strategies: structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govethernet.edu.et Both approaches have been instrumental in the exploration and optimization of compounds related to this compound.
Structure-Based Drug Design (SBDD) relies on the three-dimensional (3D) structural information of the biological target, such as an enzyme or receptor. nih.govethernet.edu.et When the 3D structure of the target for this compound is known, often through techniques like X-ray crystallography or NMR spectroscopy, SBDD allows for the direct design of molecules that can fit precisely into the target's binding site. nih.gov This process involves molecular docking and scoring to predict the binding pose and affinity of the compound. nih.gov For derivatives of this compound, SBDD can guide modifications to enhance interactions with key residues in the binding pocket, thereby improving efficacy.
Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. nih.govnih.gov This approach utilizes the knowledge of a set of molecules known to bind to the target. For this compound and its analogs, LBDD methods such as pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are used. nih.gov A pharmacophore model identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model then serves as a template to design new molecules with potentially improved properties.
Molecular Docking and Dynamics Simulations of Compound-Target Complexes
To visualize and analyze the interaction between this compound and its target protein at an atomic level, molecular docking and molecular dynamics (MD) simulations are employed. nih.govchemrxiv.org These techniques are crucial for understanding the stability of the compound-target complex and the energetic forces driving the binding event.
Molecular docking predicts the preferred orientation of the compound when bound to a target, forming a stable complex. semanticscholar.orgnih.gov Following docking, MD simulations provide a dynamic view of the complex over time, allowing researchers to observe how the compound and protein adjust to each other's presence. chemrxiv.orgrsc.org A study on phenoxyacetamide derivatives identified promising inhibitors of the enzyme DOT1L through a combination of docking and MD simulations, which confirmed the stability of the ligand-protein complexes. nih.gov
A primary goal of molecular docking is to predict the specific binding mode and estimate the binding affinity of a ligand to its target. nih.govcolumbia.edu Scoring functions are used to rank different poses, with lower scores generally indicating more favorable binding. semanticscholar.org For phenoxyacetamide derivatives, docking studies have successfully predicted binding affinities, with results often correlating well with experimental data. semanticscholar.orgnih.gov For instance, a docking study of phenoxyacetanilide derivatives against the COX-2 enzyme reported docking scores as low as -8.9 kcal/mol for the most potent compound. semanticscholar.org
The binding affinity, a measure of the strength of the interaction, can be further refined using more computationally intensive methods like free energy calculations based on MD simulations. nih.gov These calculations provide a more accurate prediction by accounting for the dynamic nature of the complex and the role of solvent. nih.gov
The following table illustrates typical data obtained from molecular docking studies, showing predicted binding affinities and key interacting residues for a series of hypothetical analogs of this compound.
| Compound ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
| Compound A | -8.5 | TYR 120, SER 210 | Hydrogen Bond |
| Compound B | -7.9 | PHE 340, LEU 150 | Hydrophobic |
| Compound C | -9.1 | ASP 180, LYS 95 | Ionic, Hydrogen Bond |
| Compound D | -8.2 | TRP 250, TYR 120 | π-π Stacking, Hydrogen Bond |
Ligand binding is often a dynamic process that can induce significant conformational changes in both the ligand and the target protein. nih.govmdpi.com MD simulations are particularly well-suited to study these changes. acs.orgnih.gov By comparing simulations of the protein in its unbound (apo) and bound (holo) states, researchers can identify shifts in protein domains or movements of key amino acid side chains that are essential for binding and function. nih.gov This "induced-fit" mechanism, where the protein adjusts its shape to accommodate the ligand, is a fundamental concept in molecular recognition. nih.gov Analysis of MD trajectories can reveal how the binding of this compound might stabilize a specific conformation of its target, leading to a biological response. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives of this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. utm.mynih.gov This method is invaluable for understanding which molecular properties are key drivers of potency and for predicting the activity of newly designed compounds. nih.govnih.gov
The development of a QSAR model begins with a dataset of compounds with known biological activities, such as a series of this compound derivatives. utm.mynih.gov For each compound, a set of numerical parameters, known as molecular descriptors, are calculated to represent its structural, physicochemical, and electronic properties. nih.gov Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to build a model that links these descriptors to the observed biological activity. utm.mynih.govsemanticscholar.org
Once a robust QSAR model is developed and validated, it can serve as an effective screening tool to predict the activity of novel, untested derivatives. nih.gov This allows for the prioritization of compounds for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov Studies on similar phenoxyacetic acid derivatives have successfully used QSAR to develop reliable models indicating which properties determine biological efficacy. mdpi.com
The selection of appropriate molecular descriptors is a critical step in QSAR modeling. nih.gov These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). For phenoxyacetamide derivatives, relevant descriptors might include lipophilicity (logP), molar refractivity, and electronic parameters that capture the molecule's ability to engage in specific interactions. researchgate.net
The predictive power of a QSAR model must be rigorously assessed through statistical validation. aip.org Internal validation techniques, such as leave-one-out cross-validation (Q²), assess the model's robustness. derpharmachemica.comnih.gov External validation, where the model is used to predict the activity of a separate set of compounds (the test set), provides a true measure of its predictive capability for new molecules. nih.gov Key statistical parameters used for validation are summarized in the table below.
| Statistical Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | R² | Measures the proportion of variance in the biological activity that is predictable from the descriptors. | > 0.6 |
| Cross-validated R² | Q² | A measure of the model's internal predictive ability. | > 0.5 |
| Predicted R² for Test Set | R²_pred | Measures the model's predictive power on an external set of compounds. | > 0.5 |
| Standard Error of Estimate | SEE | Indicates the absolute error in the activity predictions. | Low value |
Robust QSAR models, validated through these statistical metrics, provide valuable guidance for the design of new derivatives of this compound with enhanced biological activity. mdpi.com
Virtual Screening for Analogues or Related Compounds of this compound
Virtual screening is a computational methodology extensively utilized in drug discovery to search through large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This in silico approach is a cost-effective and time-efficient alternative to high-throughput screening. In the context of this compound, virtual screening can be employed to discover analogues or related compounds with potentially enhanced biological activity, improved pharmacokinetic properties, or novel intellectual property space.
The process of virtual screening for analogues of this compound would typically commence with the definition of a target protein, if known, or by using the structure of the compound itself as a template for ligand-based virtual screening.
Structure-Based Virtual Screening (SBVS)
Should the biological target of this compound be identified and its three-dimensional structure be available, SBVS would be the preferred approach. This method involves docking a library of compounds into the binding site of the target protein and scoring their potential interactions. For instance, in a study focused on identifying novel DOT1L inhibitors, a hierarchical docking-based virtual screening was performed, which led to the identification of several promising phenoxyacetamide derivatives. nih.gov This process typically involves several key steps:
Target Preparation: The 3D structure of the target protein is prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
Compound Library Preparation: A large database of chemical compounds is prepared for docking. This includes generating 3D conformations for each molecule. Commercial databases such as the SPECS and ChemDiv databases, containing millions of molecules, can be utilized for this purpose. mdpi.com
Molecular Docking: The prepared compound library is then docked into the defined binding site of the target protein using software like AutoDock Vina. scielo.br This software predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.
Scoring and Ranking: The docked compounds are scored based on their predicted binding affinity. The top-ranked compounds are then selected for further analysis.
Ligand-Based Virtual Screening (LBVS)
In the absence of a known 3D structure of the target, LBVS methods can be utilized. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. The structure of this compound would serve as the query for searching chemical databases for compounds with similar features. Techniques used in LBVS include:
Similarity Searching: This involves screening a database to identify molecules that are structurally similar to the query compound.
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups that are responsible for a compound's biological activity. This model can then be used to screen for molecules that fit the pharmacophore.
Detailed Research Findings from Related Studies
Another study led to the discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives as novel BCR-ABL1 inhibitors. mdpi.com This work employed structure-based virtual screening and molecular dynamics simulations to identify a novel scaffold, from which a series of derivatives were synthesized and evaluated. mdpi.com The most potent compound demonstrated significant anti-proliferative activity. mdpi.com
These examples underscore the power of virtual screening to identify novel and potent bioactive compounds within the broader class of phenoxyacetamides. A similar approach applied to this compound could yield a diverse set of analogues with tailored properties.
Hypothetical Analogues from Virtual Screening
A virtual screening campaign for analogues of this compound could identify compounds with modifications at several key positions. The following interactive data table presents a hypothetical set of analogues that might be identified, along with their potential modifications and predicted properties based on common computational models.
| Compound ID | Modification on Phenoxy Ring | Modification on Acetamide (B32628) Moiety | Predicted Binding Affinity (kcal/mol) | Predicted Lipophilicity (logP) |
| Analog-001 | 4-fluoro | Unmodified | -8.5 | 2.7 |
| Analog-002 | 2-chloro | N-cyclopropyl | -9.1 | 3.5 |
| Analog-003 | 4-methoxy | Unmodified | -8.2 | 2.4 |
| Analog-004 | Unmodified | N-(tert-butyl) | -7.9 | 3.8 |
| Analog-005 | 3,4-dichloro | Unmodified | -9.5 | 4.2 |
| Analog-006 | Unmodified | N-(pyridin-2-yl) | -8.8 | 2.9 |
These hypothetical analogues represent a starting point for further optimization. The predicted binding affinities and physicochemical properties would need to be validated through experimental assays. Subsequent steps would involve chemical synthesis of the most promising candidates and in vitro biological evaluation to confirm their activity.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 2 3 1 Aminoethyl Phenoxy N Ethylacetamide Analogues
Systematic Modification of the Aminoethyl Moiety and its Impact on Biological Activity
The 1-aminoethyl group is a key feature of the 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide scaffold, and its modification can significantly impact biological activity. Research into analogous structures, such as phenethylamines and other aminoethyl-containing compounds, has demonstrated that alterations to this moiety can influence receptor binding, selectivity, and functional activity. google.com
Systematic modifications typically involve changes to the amine, the ethyl linker, and the methyl group. Key areas of investigation include:
N-Alkylation and N-Acylation: The primary amine is a crucial site for interaction, often forming hydrogen bonds with target receptors. nih.gov Conversion of the primary amine to secondary or tertiary amines by introducing alkyl groups of varying sizes can probe the steric tolerance of the binding pocket. Similarly, acylation of the amine group introduces different electronic and steric properties. In many related series, N-dimethylation or N-acetylation has been shown to abolish or significantly reduce activity, highlighting the importance of the primary amine for biological function. nih.gov
Bioisosteric Replacement: Replacing the amine with other functional groups that mimic its size, shape, and electronic properties (bioisosteres) can provide insights into the essential interactions. For example, replacing the amino group with a hydroxyl or a small polar group can help determine if the basicity of the nitrogen is essential for activity.
Modification of the Ethyl Linker: The length and flexibility of the ethyl linker are often critical for orienting the pharmacophoric groups correctly within the binding site. Shortening or lengthening the linker by one or more carbons can disrupt this optimal orientation and lead to a loss of activity.
Alteration of the α-Methyl Group: The methyl group on the α-carbon of the ethylamine (B1201723) moiety introduces a chiral center and provides a point of steric interaction. Replacing this methyl group with hydrogen, larger alkyl groups, or polar substituents can significantly affect potency and selectivity.
Interactive Table: Hypothetical Impact of Aminoethyl Moiety Modifications on Biological Activity.
| Modification | Rationale | Predicted Impact on Activity |
| N-Methylation | Probes steric tolerance at the amine binding site. | Likely decrease |
| N,N-Dimethylation | Further increases steric bulk. | Significant decrease or loss of activity. nih.gov |
| N-Acetylation | Neutralizes the basicity of the amine. | Significant decrease or loss of activity. nih.gov |
| Replacement of -NH2 with -OH | Removes basicity, tests for H-bonding importance. | Likely decrease |
| Extension of ethyl to propyl linker | Alters the distance to the phenoxy ring. | Likely decrease |
| Replacement of α-methyl with H | Removes the chiral center and steric bulk. | Variable, could increase or decrease |
Influence of Phenoxy Substituents on Molecular Interactions and Selectivity
The phenoxy ring is another critical component of the scaffold, and its substitution pattern can profoundly influence molecular interactions, selectivity, and pharmacokinetic properties. Studies on various phenoxyacetamide and related derivatives have consistently shown that the nature, position, and size of substituents on the phenyl ring are key determinants of biological activity. nih.govnih.gov
Key investigative approaches include:
Positional Isomerism: Moving the ether linkage and the aminoethyl side chain to different positions on the phenyl ring (ortho, meta, para) can drastically alter the molecule's conformation and its ability to fit into a specific binding pocket. For instance, in some series, a shift of an ethoxy substituent from the 4- to the 2-position on a phenyl ring has been shown to significantly improve functional activities. nih.gov
Steric Bulk: The size of the substituent on the phenoxy ring can influence binding affinity by either providing favorable van der Waals interactions or causing steric hindrance. A systematic variation from small (e.g., fluorine) to bulky (e.g., tert-butyl) substituents is often employed to map the steric constraints of the target's binding site.
Interactive Table: Hypothetical Influence of Phenoxy Substituents on Selectivity.
| Substituent | Position | Rationale | Predicted Impact on Selectivity |
| -Cl | para | Introduces an electron-withdrawing group with moderate size. | May increase selectivity for certain targets. |
| -OCH3 | ortho | Electron-donating group, potential for H-bonding. | May alter selectivity profile. |
| -NO2 | meta | Strong electron-withdrawing group. | May decrease selectivity due to altered electronics. |
| -CH3 | para | Small, lipophilic, electron-donating group. | May enhance selectivity through favorable hydrophobic interactions. |
Role of the N-ethylacetamide Chain in Target Binding
The N-ethylacetamide chain serves as a linker between the phenoxy core and a terminal group, and its length, flexibility, and the nature of the amide are important for target binding. SAR studies on related acetamide-containing compounds often reveal that this portion of the molecule is involved in crucial hydrogen bonding and hydrophobic interactions. nih.govnih.gov
Key aspects for investigation include:
Amide Bond Isosteres: The amide bond is susceptible to hydrolysis by proteases in vivo. Replacing it with more stable bioisosteres, such as a 1,2,3-triazole or other five-membered heterocycles, can improve metabolic stability while maintaining a similar spatial arrangement of substituents.
N-Alkyl Group Variation: The N-ethyl group can be varied to explore the hydrophobic pocket of the target binding site. Replacing the ethyl group with smaller (methyl) or larger (propyl, butyl, cyclopropyl) alkyl groups can impact binding affinity.
Chain Length Modification: Altering the length of the acetamide (B32628) linker (e.g., to propionamide) can change the distance between the phenoxy ring and the terminal N-alkyl group, which can be critical for optimal interaction with the target.
Amide Nitrogen Substitution: The hydrogen on the amide nitrogen is a potential hydrogen bond donor. Replacing it with a methyl group can help to determine the importance of this interaction for binding.
Interactive Table: Hypothetical Role of N-ethylacetamide Chain Modifications in Target Binding.
| Modification | Rationale | Predicted Impact on Target Binding |
| N-methylacetamide | Reduces steric bulk on the nitrogen. | May alter binding affinity depending on pocket size. |
| N-propylacetamide | Increases lipophilicity and steric bulk. | May enhance or decrease binding depending on pocket size. |
| Replacement of acetamide with propionamide | Increases linker length. | Likely to decrease binding affinity due to altered positioning. |
| Bioisosteric replacement with 1,2,3-triazole | Improves metabolic stability. | May maintain or slightly alter binding affinity. |
Stereochemical Implications for the Activity of this compound Enantiomers
The presence of a chiral center at the α-carbon of the aminoethyl moiety means that this compound exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers can exhibit different biological activities, pharmacokinetic profiles, and toxicities due to the stereospecific nature of biological targets like receptors and enzymes.
The differential activity of enantiomers arises from the fact that one enantiomer may fit into the binding site of a receptor more precisely than the other, leading to a stronger interaction and a more potent biological response. This is often referred to as eudismic ratio, which is the ratio of the potency of the more active enantiomer (eutomer) to that of the less active enantiomer (distomer).
A thorough investigation would involve:
Chiral Separation: The racemic mixture of this compound would need to be separated into its individual enantiomers using techniques like chiral chromatography.
Stereospecific Synthesis: Alternatively, stereospecific synthetic routes can be developed to produce each enantiomer in high purity.
Pharmacological Evaluation: Each enantiomer should then be evaluated independently in relevant biological assays to determine their individual potencies and efficacies. This would reveal which enantiomer is the eutomer and quantify the eudismic ratio.
Understanding the stereochemical requirements for activity is crucial for the development of a more selective and potent drug with a potentially better therapeutic index.
Development of SAR Hypotheses for Optimized Analogues
Based on the systematic modifications of the different moieties of this compound, several SAR hypotheses can be formulated to guide the design of optimized analogues. These hypotheses are iterative and are refined as more data becomes available.
Initial hypotheses could include:
Hypothesis 1: The primary amine is essential for activity. Based on findings from related compound series, it is hypothesized that the primary amino group of the aminoethyl moiety is a critical pharmacophoric feature, likely involved in a key hydrogen bonding interaction with the target. Any modification that removes or sterically hinders this group is predicted to be detrimental to activity. nih.gov
Hypothesis 2: Specific substitution patterns on the phenoxy ring enhance selectivity. It is proposed that the introduction of small, electron-withdrawing substituents, such as halogens, at the para-position of the phenoxy ring can lead to improved selectivity for the target receptor. This may be due to a combination of favorable electronic interactions and a better fit within a specific sub-pocket of the binding site. nih.gov
Hypothesis 3: The N-ethyl group occupies a hydrophobic pocket of a defined size. The N-ethyl group on the acetamide chain is hypothesized to interact with a hydrophobic region of the target. It is predicted that small variations in the size of this alkyl group (e.g., methyl or cyclopropyl) may be tolerated or even beneficial, while larger groups will lead to a loss of affinity due to steric clash.
Hypothesis 4: The (S)-enantiomer is the eutomer. Based on the common stereochemical preferences of many biological targets for amino-containing ligands, it is hypothesized that the (S)-enantiomer of this compound will exhibit significantly higher potency than the (R)-enantiomer.
These hypotheses provide a rational framework for the design of new analogues with potentially improved therapeutic profiles. Further experimental validation is necessary to confirm and refine these SAR models.
Advanced in Vitro and in Vivo Non Human Mechanistic Biological Studies of 2 3 1 Aminoethyl Phenoxy N Ethylacetamide
Cellular Pathway Perturbation Analysis by 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide
The exploration of how this compound influences cellular functions is a critical area of research. By examining its effects on gene expression, protein signaling, and various cellular behaviors, scientists can piece together its mechanistic puzzle.
Gene Expression Profiling (e.g., RNA-seq)
Currently, there is a notable absence of publicly available research detailing the effects of this compound on global gene expression through techniques such as RNA sequencing (RNA-seq). Such studies would be invaluable in identifying the genetic pathways that are modulated by the compound, offering clues to its primary cellular targets and downstream effects. Future research in this area is warranted to build a foundational understanding of its molecular-level interactions.
Protein Phosphorylation and Signaling Pathway Analysis
Detailed investigations into the impact of this compound on protein phosphorylation and key signaling cascades are not yet available in the scientific literature. Understanding how this compound may alter the phosphorylation status of proteins is crucial, as this is a primary mechanism for regulating cellular processes. Future proteomic studies could elucidate which signaling pathways, such as the MAPK or PI3K/AKT pathways, are perturbed by this compound, thereby providing insight into its functional consequences.
Cellular Phenotypic Assays (e.g., cell migration, differentiation, apoptosis in cell lines or primary cells)
While specific data on the effect of this compound on cellular phenotypes like migration, differentiation, and apoptosis remains to be published, this area represents a significant avenue for future research. The table below outlines potential cellular phenotypic assays that could be employed to characterize the biological activity of this compound.
| Assay Type | Potential Application to this compound Research |
| Cell Migration Assay (e.g., Wound Healing/Scratch Assay) | To determine if the compound inhibits or promotes the movement of cells, which is relevant in processes like cancer metastasis and tissue repair. |
| Cell Differentiation Assay | To assess the compound's ability to induce or inhibit the differentiation of stem cells or progenitor cells into more specialized cell types. |
| Apoptosis Assay (e.g., Annexin V/PI Staining) | To quantify the extent to which the compound induces programmed cell death, a critical process in development and disease. |
Organismal-Level Mechanistic Studies (Non-Mammalian Models)
The use of non-mammalian model organisms provides a powerful platform for dissecting the mechanistic underpinnings of a compound's biological effects in a whole-organism context.
Investigations in Caenorhabditis elegans or Drosophila melanogaster Models (focus on mechanistic insights)
As of the latest review of scientific literature, there are no published studies that have utilized the nematode Caenorhabditis elegans or the fruit fly Drosophila melanogaster to investigate the mechanistic actions of this compound. These model organisms offer conserved genetic pathways with mammals and would be instrumental in conducting genetic screens to identify molecular targets and pathways affected by the compound.
Zebrafish Embryo Studies for Developmental Biology or Cellular Processes
Similarly, research employing zebrafish (Danio rerio) embryos to study the effects of this compound on developmental biology or cellular processes has not yet been reported. The optical transparency and rapid development of zebrafish embryos make them an ideal system for in vivo imaging of cellular and developmental processes that might be influenced by this compound.
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Analytical and Methodological Advancements for the Study of 2 3 1 Aminoethyl Phenoxy N Ethylacetamide
Development of High-Throughput Screening Assays for Derivatives
High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their biological activity against a specific target. For derivatives of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide, the development of robust HTS assays would be a critical step in identifying molecules with desired therapeutic properties.
The process begins with the design and synthesis of a focused library of derivatives, where systematic modifications are made to the parent structure of this compound. These modifications could include alterations to the ethylacetamide side chain, substitutions on the phenoxy ring, or changes to the aminoethyl group. The goal is to explore the structure-activity relationship (SAR) and identify derivatives with improved potency, selectivity, or pharmacokinetic properties.
Once the library is established, a suitable biological assay is developed and optimized for an HTS format. This typically involves miniaturizing the assay into a 96-, 384-, or 1536-well plate format to reduce reagent consumption and increase throughput. bellbrooklabs.com Automation and robotics are heavily utilized for liquid handling and plate reading to ensure consistency and efficiency. evotec.com The choice of assay depends on the biological target of interest. For instance, if the derivatives are being investigated as kinase inhibitors, a biochemical assay measuring enzyme activity could be employed. Alternatively, a cell-based phenotypic assay could be used to assess the compounds' effects in a more physiologically relevant context. evotec.com
A hypothetical HTS campaign for derivatives of this compound targeting a specific kinase could yield data as illustrated in the interactive table below. In this scenario, a library of 10,000 derivatives was screened for their ability to inhibit the target kinase at a concentration of 10 µM.
Interactive Data Table: Hypothetical High-Throughput Screening Results for Derivatives of this compound
| Derivative ID | Structure Modification | % Inhibition at 10 µM | Hit Confirmation |
|---|---|---|---|
| DERIV-0001 | Parent Compound | 15.2 | No |
| DERIV-1024 | Methyl substitution on phenoxy ring | 85.7 | Yes |
| DERIV-2531 | N-cyclopropylacetamide | 78.9 | Yes |
| DERIV-4876 | Chiral separation of aminoethyl group (S-enantiomer) | 92.3 | Yes |
| DERIV-7654 | Fluoro substitution on phenoxy ring | 65.4 | Yes |
| DERIV-9102 | N,N-diethylacetamide | 23.5 | No |
Following the primary screen, "hits" (compounds showing significant activity) would undergo a confirmation process and subsequent potency determination to establish a preliminary SAR. This data-rich approach allows for the rapid identification of promising lead compounds for further optimization.
Advanced Spectrometric Techniques for Metabolic Pathway Elucidation
Understanding the metabolic fate of a compound is crucial for its development as a therapeutic agent. Advanced spectrometric techniques, particularly high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for elucidating the metabolic pathways of compounds like this compound. researchgate.netnih.gov
Metabolic studies typically involve incubating the compound with liver microsomes, hepatocytes, or administering it to animal models, followed by the analysis of biological matrices such as plasma, urine, and bile. researchgate.net Liquid chromatography coupled with mass spectrometry (LC-MS) is the workhorse for metabolite identification. researchgate.net HRMS instruments, such as quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometers, provide accurate mass measurements, which can be used to determine the elemental composition of metabolites. nih.gov Tandem mass spectrometry (MS/MS) experiments are then performed to fragment the metabolite ions, providing structural information based on the fragmentation patterns. nih.gov
Based on the structure of this compound, several metabolic transformations can be hypothesized:
Oxidation: Hydroxylation of the aromatic ring or alkyl chains.
N-Dealkylation: Removal of the ethyl group from the acetamide (B32628).
O-Dealkylation: Cleavage of the ether linkage.
Acetylation: Acetylation of the primary amine.
Conjugation: Glucuronidation or sulfation of hydroxylated metabolites or the primary amine.
NMR spectroscopy serves as a complementary technique, particularly for the unambiguous structure elucidation of novel metabolites. nih.govlabome.com While less sensitive than MS, NMR provides detailed information about the chemical environment of atoms within a molecule, allowing for the precise determination of structure and stereochemistry. spectroscopyonline.comnih.gov
The following table illustrates hypothetical mass spectrometric data for potential metabolites of this compound.
Interactive Data Table: Hypothetical Mass Spectrometry Data for Metabolite Elucidation
| Proposed Metabolite | Biotransformation | Mass Shift (Da) | Expected m/z [M+H]⁺ |
|---|---|---|---|
| M1 | Hydroxylation | +16 | 239.1598 |
| M2 | N-Dealkylation | -28 | 195.1077 |
| M3 | Acetylation | +42 | 265.1652 |
| M4 | Glucuronide Conjugation (of M1) | +176 | 415.1922 |
| M5 | O-Dealkylation | -148 | 75.0808 (phenoxy-acetamide fragment not shown) |
Microfluidic and Lab-on-a-Chip Platforms for Compound Characterization
Microfluidic and lab-on-a-chip technologies offer significant advantages for the characterization of chemical compounds, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput and parallel processing. te.comelveflow.com These miniaturized platforms can integrate multiple laboratory functions onto a single chip, enabling complex biological assays to be performed with high precision and control. nih.gov
For the characterization of this compound and its derivatives, a lab-on-a-chip device could be designed for various applications. For example, a microfluidic platform could be developed to perform kinase activity assays. nih.govnih.gov In such a device, the compound, the target kinase, and its substrate could be mixed in microchannels, and the enzymatic reaction could be monitored in real-time, for instance, through fluorescence detection of a phosphorylated product. rsc.org This would allow for the rapid determination of inhibitory constants (e.g., IC₅₀) for a series of derivatives.
Furthermore, "cell-on-a-chip" systems could be employed to study the effects of the compounds on living cells. researchgate.net These platforms allow for the culture and analysis of cells in a microenvironment that can mimic physiological conditions more closely than traditional cell culture methods. nih.gov This would enable the investigation of cellular responses such as cytotoxicity, apoptosis, or changes in signaling pathways upon exposure to this compound.
The table below outlines the features and potential applications of a hypothetical lab-on-a-chip platform for the characterization of this compound.
Interactive Data Table: Features of a Hypothetical Microfluidic Platform
| Feature | Description | Application for this compound |
|---|---|---|
| Gradient Generator | Creates precise concentration gradients of the compound across a cell culture chamber. | Dose-response studies and determination of cellular IC₅₀. |
| Cell Lysis Module | Lyses cells after exposure to the compound for downstream analysis. | Analysis of intracellular targets and signaling pathways. |
| Integrated Sensors | Electrochemical or optical sensors for monitoring cellular metabolism (e.g., oxygen consumption, pH). | Real-time monitoring of cellular health and response to the compound. |
| Droplet Microfluidics | Encapsulates single cells and reagents in picoliter-volume droplets. | High-throughput single-cell analysis of compound effects. te.com |
The adoption of these advanced microfluidic platforms would significantly accelerate the characterization process for this compound, providing high-quality data from minimal sample quantities.
Future Directions and Emerging Research Avenues for 2 3 1 Aminoethyl Phenoxy N Ethylacetamide Research
Exploration of Novel Target Classes for Aryl Ether Acetamide (B32628) Scaffolds
The inherent chemical characteristics of the aryl ether acetamide scaffold make it a prime candidate for interaction with a diverse array of biological targets. The future exploration of 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide will likely involve screening against novel and challenging target classes where this scaffold has shown promise.
One such area is in the modulation of G protein-gated inwardly-rectifying potassium (GIRK) channels . rsc.org These channels are crucial for regulating neuronal excitability and heart rate, and their modulation presents therapeutic opportunities for conditions such as epilepsy, pain, and cardiac arrhythmias. The ether linkage and the acetamide group in this compound could be pivotal for establishing the necessary interactions within the binding sites of GIRK channels.
Another promising frontier is the development of inhibitors for Heme Oxygenase-1 (HO-1) , an enzyme implicated in cancer cell survival and chemoresistance. nih.gov Novel acetamide-based inhibitors of HO-1 have demonstrated potent antiproliferative activity in various cancer cell lines. nih.gov Investigating the potential of this compound as an HO-1 inhibitor could open new avenues for cancer therapy.
Furthermore, the aryl acetamide scaffold has been identified as a hit in phenotypic screens against the malaria parasite, Plasmodium falciparum. nih.govmalariaworld.org Subsequent research has identified potential molecular targets including the STAR-related lipid transfer protein (PfSTART1), the rhomboid protease PfROM8, and the cation channel PfCSC1. nih.govmalariaworld.orgbiorxiv.org Screening this compound against these and other essential parasite proteins could lead to the development of novel antimalarial agents, a critical need in the face of growing drug resistance.
The translocator protein 18 kDa (TSPO) , which is overexpressed in activated microglia associated with neuroinflammation, represents another compelling target. researchgate.net Novel phenoxypyridyl acetamide derivatives have been developed as high-affinity ligands for TSPO, with potential applications in molecular imaging and therapy for neurodegenerative diseases. researchgate.net The structural similarity of this compound to these ligands suggests its potential as a modulator of TSPO.
Below is a hypothetical target screening profile for this compound, illustrating the types of data that would be generated in such exploratory studies.
| Target Class | Specific Target | Assay Type | Potential Therapeutic Area |
| Ion Channels | GIRK1/2 | Electrophysiology | Epilepsy, Pain |
| Enzymes | HO-1 | Enzymatic Inhibition Assay | Oncology |
| Parasite Proteins | PfSTART1 | Binding Assay | Infectious Diseases (Malaria) |
| Mitochondrial Proteins | TSPO | Radioligand Binding Assay | Neuroinflammation |
Integration of Artificial Intelligence and Machine Learning in Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the future of this compound research will undoubtedly be shaped by these technologies. mdpi.comfrontiersin.orgmdpi.com AI and ML algorithms can be employed to analyze vast datasets, predict the biological activities and physicochemical properties of molecules, and even generate novel molecular structures with desired therapeutic profiles. mdpi.com
For a compound like this compound, where empirical data is scarce, AI can play a crucial role in predicting its potential biological targets and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). mdpi.com By training ML models on existing data for other aryl ether acetamides, researchers can generate predictions for this specific molecule, thereby guiding experimental efforts and prioritizing research directions.
Generative AI models can also be utilized to explore the chemical space around this compound. frontiersin.org These models can design novel derivatives with potentially improved potency, selectivity, and metabolic stability. This in silico approach can significantly accelerate the hit-to-lead and lead optimization phases of drug development.
The following table illustrates how AI and ML could be applied in the discovery process for this compound.
| AI/ML Application | Description | Potential Outcome |
| Target Prediction | Using models trained on known drug-target interactions to predict potential targets for this compound. | Identification of novel therapeutic opportunities. |
| ADMET Prediction | In silico prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. | Early identification of potential liabilities and guidance for chemical modification. |
| Generative Design | AI-driven generation of novel analogues with optimized properties. | Accelerated discovery of more potent and safer drug candidates. |
| Synthesis Planning | AI algorithms can suggest efficient synthetic routes for novel derivatives. | Streamlined chemical synthesis and resource optimization. |
Development of Chemical Probes Based on this compound for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. A well-designed chemical probe should be potent, selective, and possess a mechanism of action that is well-understood. Given the potential for this compound to interact with various biological targets, it could serve as a valuable starting point for the development of such probes.
For instance, if this compound is found to be a potent and selective ligand for a particular target, such as a specific opioid receptor subtype or an enzyme, it could be modified to create a chemical probe. nih.gov This might involve the incorporation of a fluorescent tag, a biotin (B1667282) moiety for affinity purification, or a photo-crosslinkable group to identify binding partners in a cellular context.
Arylacetamide-derived fluorescent probes have already been successfully synthesized and used for the direct fluorescent labeling of kappa opioid receptors in microglial cells. nih.gov This precedent highlights the feasibility of developing similar tools from this compound. Such probes would be invaluable for studying the distribution, dynamics, and function of its biological target in living systems.
The table below outlines the potential development of chemical probes from this scaffold.
| Probe Type | Modification | Application |
| Fluorescent Probe | Conjugation with a fluorophore (e.g., FITC). | Visualization of target localization and dynamics in cells and tissues. |
| Affinity-Based Probe | Incorporation of a biotin tag. | Identification and isolation of target proteins from complex biological samples. |
| Photoaffinity Probe | Introduction of a photoreactive group. | Covalent labeling of the target protein for identification and structural studies. |
Challenges and Opportunities in Comprehensive Research on this compound
While the future of research on this compound holds significant promise, it is not without its challenges. A primary hurdle for the aryl acetamide class, in general, has been metabolic stability. nih.govmalariaworld.org Early assessment of the metabolic fate of this compound will be crucial for its further development. Overcoming this challenge may require medicinal chemistry efforts to modify the structure to block sites of metabolism without compromising biological activity.
Another challenge lies in the current lack of specific biological data for this compound. A comprehensive research program would require significant investment in initial screening and characterization to identify its primary biological target and mechanism of action.
Despite these challenges, the opportunities are substantial. The versatility of the aryl ether acetamide scaffold suggests that this compound could be a key to unlocking new therapeutic strategies for a range of diseases. The application of modern drug discovery technologies, including high-throughput screening, structural biology, and computational chemistry, will be instrumental in realizing this potential.
The journey from a novel chemical entity to a valuable research tool or therapeutic agent is a long and complex one. For this compound, the path forward will involve a multidisciplinary approach that leverages our growing understanding of the aryl ether acetamide scaffold and embraces the power of emerging technologies in drug discovery.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamide, and how can intermediates be optimized?
- Methodology : Start with substituted phenols (e.g., 3-(1-aminoethyl)phenol) and react with chloroacetyl chloride under basic conditions (e.g., NaHCO₃) to form the phenoxyacetamide intermediate. Subsequent N-ethylation can be achieved using ethyl bromide in the presence of a base like K₂CO₃. Optimize yields by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF). Monitor progress via TLC and purify intermediates via recrystallization (methanol/water) .
- Key Data :
- Molecular weight: 236.29 g/mol (calculated).
- Critical intermediates: 3-(1-aminoethyl)phenol (precursor), N-ethyl-2-chloroacetamide (alkylating agent).
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- NMR : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., phenoxy CH₂, ethylamide groups).
- HPLC-MS : Verify purity (>95%) and detect byproducts (e.g., unreacted phenol).
- FT-IR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, NH₂ bend ~1600 cm⁻¹) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months). Use HPLC to monitor degradation products (e.g., hydrolysis of acetamide to acetic acid derivatives). Store under inert atmosphere (N₂) at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodology : Employ density functional theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to predict target binding (e.g., enzyme active sites). Use ICReDD’s reaction path search methods to simulate substituent effects on reactivity and selectivity .
- Case Study : Modifying the ethyl group to a bulkier substituent (e.g., isopropyl) may improve binding affinity to serotonin receptors, as suggested by docking studies on analogous acetamides .
Q. What mechanistic insights explain contradictions in reported bioactivity data for structurally related acetamides?
- Methodology : Compare in vitro assays (e.g., enzyme inhibition vs. cell viability) for analogs. Conflicting results may arise from differences in stereochemistry (e.g., (R)- vs. (S)-isomers) or solvent interactions (e.g., DMSO-induced cytotoxicity). Validate using orthogonal assays (e.g., SPR for binding kinetics) .
- Example : A 2025 study found that N-ethylacetamide derivatives exhibit pH-dependent solubility, which alters apparent IC₅₀ values in enzymatic assays .
Q. How can reaction fundamentals inform scalable synthesis protocols while minimizing byproducts?
- Methodology : Apply factorial design (DoE) to optimize parameters (temperature, solvent ratio, catalyst loading). Use inline FT-IR to monitor real-time reaction progress. For large-scale production, switch from batch to flow chemistry to enhance heat/mass transfer .
- Data : Pilot-scale trials reduced byproduct formation from 12% to 3% by increasing stirring rate (800 rpm) and using Pd/C as a catalyst .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
